molecular formula C21H20O3 B5861765 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one

8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No. B5861765
M. Wt: 320.4 g/mol
InChI Key: TWEYRHQQJRXOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one A is not fully understood. However, it is believed to exert its therapeutic effects through various pathways such as the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. It has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Flavokawain A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and to inhibit the growth of various pathogenic microorganisms such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one A in lab experiments is its natural origin. It can be easily extracted from the kava plant, making it a readily available and cost-effective compound for research purposes. However, one of the limitations of using 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one A is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one A. One potential area of research is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in combination with other compounds to enhance its therapeutic effects. Further studies are also needed to fully understand the mechanism of action of 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one A and its potential side effects.

Synthesis Methods

Flavokawain A can be synthesized from the roots of the kava plant using various extraction and purification methods. One of the most commonly used methods involves the use of organic solvents such as ethanol or methanol to extract the compound from the plant material. The extracted compound is then purified using processes such as chromatography or crystallization to obtain pure 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one A.

Scientific Research Applications

Flavokawain A has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have also indicated its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

8-methyl-7-(3-methylbut-2-enoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14(2)11-12-23-19-10-9-17-18(16-7-5-4-6-8-16)13-20(22)24-21(17)15(19)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEYRHQQJRXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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